2,6-Bis(2-Fluorobenzylidene)Cyclohexanone
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Overview
Description
2,6-Bis(2-Fluorobenzylidene)Cyclohexanone is a synthetic derivative of curcumin, known for its potential anti-inflammatory properties. This compound has garnered interest in the field of medicinal chemistry due to its ability to inhibit the production of interleukin-6, a pro-inflammatory cytokine, through the suppression of nuclear factor-kappa B and mitogen-activated protein kinase pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-Fluorobenzylidene)Cyclohexanone typically involves the condensation of 2-fluorobenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-Fluorobenzylidene)Cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2,6-Bis(2-Fluorobenzylidene)Cyclohexanone has several scientific research applications:
Chemistry: Used as a model compound for studying aldol condensation reactions and their mechanisms.
Mechanism of Action
The compound exerts its effects by inhibiting the production of interleukin-6 through the suppression of nuclear factor-kappa B and mitogen-activated protein kinase pathways. This involves the inhibition of IKK/IκB/NFκB and c-Raf/MEK/ERK inflammatory cascades, leading to reduced cytokine production and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-Fluorobenzylidene)Cyclohexanone
- 2,6-Bis(3-Chlorobenzylidene)Cyclohexanone
- 2,6-Bis(4-Methoxybenzylidene)Cyclohexanone
- 2,6-Bis(2,6-Dichlorobenzylidene)Cyclohexanone
Uniqueness
2,6-Bis(2-Fluorobenzylidene)Cyclohexanone is unique due to its specific substitution pattern with fluorine atoms, which enhances its anti-inflammatory properties and makes it a promising candidate for further medicinal research .
Properties
Molecular Formula |
C20H16F2O |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(2-fluorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16F2O/c21-18-10-3-1-6-14(18)12-16-8-5-9-17(20(16)23)13-15-7-2-4-11-19(15)22/h1-4,6-7,10-13H,5,8-9H2/b16-12+,17-13+ |
InChI Key |
WIDDWATUDMOWCU-UNZYHPAISA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C/C3=CC=CC=C3F)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Origin of Product |
United States |
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